molecular formula C7H11ClO3 B1583318 3-Chloro-2-hydroxypropyl methacrylate CAS No. 13159-52-9

3-Chloro-2-hydroxypropyl methacrylate

Cat. No.: B1583318
CAS No.: 13159-52-9
M. Wt: 178.61 g/mol
InChI Key: DDKMFQGAZVMXQV-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxypropyl methacrylate is a chemical compound with the molecular formula C7H11ClO3. It is also known by its IUPAC name, (3-chloro-2-hydroxypropyl) 2-methylprop-2-enoate. This compound is a methacrylate ester, characterized by the presence of both a hydroxyl group and a chloroalkyl group. It is widely used in the synthesis of various polymers and copolymers due to its reactive nature .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2-hydroxypropyl methacrylate is the creation of monodisperse porous, hydrophilic microspheres with reactive character . These microspheres are hydrophilic due to the hydroxyl groups and are easily derivatizable due to the reactive chloropropyl moiety .

Mode of Action

This compound: interacts with its targets through a seeded polymerization method . This method is used for the synthesis of monodisperse porous, hydrophilic microspheres with reactive character . The compound’s interaction with its targets results in the creation of these microspheres, which have specific surface areas between 2 and 146 m^2/g .

Biochemical Pathways

The biochemical pathways affected by This compound involve the synthesis of monodisperse porous, hydrophilic microspheres . The downstream effects of these pathways include the covalent attachment of ligands in the form of small molecules carrying hydrophobic alkyl or hydrophilic ion exchanger groups onto the microspheres via simple and one-pot reactions via their chloropropyl functionality .

Result of Action

The molecular and cellular effects of This compound’s action include the creation of monodisperse porous, hydrophilic microspheres with reactive character . These microspheres can be used as a starting material for the synthesis of an octadecylated stationary phase for microbore-reversed phase chromatography .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the temperature and conditions of the polymerization process can affect the size and surface area of the resulting microspheres . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-hydroxypropyl methacrylate is typically synthesized through the reaction of epichlorohydrin with methacrylic acid in the presence of an alkaline catalyst. The reaction proceeds as follows: [ \text{Epichlorohydrin} + \text{Methacrylic Acid} \rightarrow \text{this compound} ] The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction between epichlorohydrin and methacrylic acid is optimized for efficiency. The process includes steps such as purification, distillation, and stabilization to produce a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-hydroxypropyl methacrylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloroalkyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

    Polymerization: The methacrylate group allows for radical polymerization, forming homopolymers and copolymers.

    Esterification: The hydroxyl group can react with carboxylic acids to form esters

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Polymerization: Homopolymers and copolymers with diverse properties.

Scientific Research Applications

3-Chloro-2-hydroxypropyl methacrylate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 2-Hydroxy-3-chloropropyl methacrylate
  • 2-N-Morpholinoethyl methacrylate
  • 4-Chloromethylstyrene

Comparison: 3-Chloro-2-hydroxypropyl methacrylate is unique due to the presence of both hydroxyl and chloroalkyl groups, which provide dual reactivity. This makes it more versatile compared to similar compounds that may only have one reactive group. For example, 2-N-Morpholinoethyl methacrylate has higher polarizability and lower surface tension but lacks the dual functionality of this compound .

Properties

IUPAC Name

(3-chloro-2-hydroxypropyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-5(2)7(10)11-4-6(9)3-8/h6,9H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKMFQGAZVMXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30607-87-5
Record name Poly(3-chloro-2-hydroxypropyl methacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30607-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30884512
Record name 1-Chloro-3-methacryloxy-2-propanol
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Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless viscous liquid; [Sigma-Aldrich MSDS]
Record name 3-Chloro-2-hydroxypropyl methacrylate
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CAS No.

13159-52-9
Record name 3-Chloro-2-hydroxypropyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13159-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 3-chloro-2-hydroxypropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 3-chloro-2-hydroxypropyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Chloro-3-methacryloxy-2-propanol
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Record name 3-chloro-2-hydroxypropyl methacrylate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Chloro-2-hydroxypropyl methacrylate?

A1: The molecular formula for this compound (CHPMA) is C₇H₁₁ClO₃, and its molecular weight is 194.62 g/mol.

Q2: What spectroscopic data is available for characterizing CHPMA?

A2: Fourier transform infrared spectroscopy (FTIR) is commonly used to characterize CHPMA, confirming the presence of characteristic functional groups [, , , ].

Q3: What are the advantages of using CHPMA in copolymerization reactions with other methacrylates, such as methyl methacrylate (MMA)?

A3: CHPMA exhibits excellent copolymerization characteristics with methacrylates like MMA []. It offers lower polymerization shrinkage compared to MMA [, ] and improved adhesion to various substrates like metal and glass due to the presence of -OH and -Cl groups in its side chain [, ].

Q4: How does the presence of CHPMA influence the thermal properties of copolymers?

A4: The incorporation of CHPMA into copolymers can impact their thermal properties. Studies have shown that increasing the content of acrylamide or methacrylamide units in CHPMA-based copolymers influences properties such as density, glass transition temperature, and thermal stability [].

Q5: What are some notable applications of CHPMA in material science?

A5: CHPMA serves as a key component in various materials. For instance, CHPMA-modified TiO₂ nanoparticles have demonstrated efficacy as adsorbents in solid-phase extraction of organophosphorus pesticides from water []. Additionally, CHPMA-based coatings exhibit desirable properties such as hydrophobicity and water resistance [, ].

Q6: How is CHPMA employed in separation science?

A6: CHPMA plays a crucial role in the development of stationary phases for chromatographic separations. For example, octadecylamine-modified poly(CHPMA-co-ethylene dimethacrylate) microspheres have been successfully used as a stationary phase in reversed-phase chromatography for separating alkylbenzenes and phenols []. Similarly, CHPMA-based monoliths have been functionalized with various ligands for applications in capillary electrochromatography [, ].

Q7: Can CHPMA-based materials be used for the removal of specific contaminants from water?

A7: Yes, researchers have successfully utilized CHPMA-based materials for water purification. For instance, a CHPMA-based polymer modified with amino-bis-(cis-propan 2,3 diol) functions effectively removes boron from water []. Furthermore, TiO₂-poly(CHPMA) nanocomposites show promise for the selective adsorption and degradation of dyes from industrial effluents [, ].

Q8: How do the properties of CHPMA make it suitable for preparing microspheres and other structured materials?

A8: CHPMA's versatility allows for the preparation of microspheres through different polymerization techniques, including precipitation and dispersion polymerization []. The choice of solvent and stabilizer during polymerization significantly influences the particle size, size distribution, and yield of the resulting microspheres []. This control over particle morphology makes CHPMA-based materials attractive for various applications.

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